2-Oxaspiro[4.4]nonan-6-one
Description
Properties
IUPAC Name |
2-oxaspiro[4.4]nonan-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7-2-1-3-8(7)4-5-10-6-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBYIGNYZNNLCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2(C1)CCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Oxaspiro[4.4]nonan-6-one is a bicyclic compound characterized by its spiro structure, where two rings share a common atom. This compound features a ketone functional group and an ether linkage, which contribute to its unique chemical properties and potential biological activities. Its molecular formula is with a molecular weight of approximately 154.21 g/mol.
The structural uniqueness of this compound allows it to undergo various chemical reactions, including:
- Oxidation : Can be oxidized using agents like potassium permanganate to form different products.
- Reduction : Potentially reduced to alcohols or alkanes using reducing agents such as lithium aluminum hydride.
- Substitution : Engages in substitution reactions where one functional group is replaced by another.
Comparison with Similar Compounds
The following table summarizes the structural features and unique aspects of compounds related to this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 9-tert-Butyl-3-methoxy-2-oxaspiro[4.4]nonan-6-one | Contains tert-butyl and methoxy groups | Enhanced steric hindrance affecting reactivity |
| 1-Oxaspiro[4.4]nona-3,6-dien-2-one | Different substitution pattern | Exhibits different reactivity due to unsaturation |
| 1,6-Dioxaspiro[4.4]nonan-2-one | Contains additional oxygen atoms | Potentially different biological activity |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate their activity, leading to various biological effects. The exact pathways involved depend on the biological system being studied.
Research Findings
Recent studies have highlighted several potential biological activities of this compound:
- Antimicrobial Activity : Preliminary tests indicate that this compound may exhibit antimicrobial properties, making it a candidate for further research in developing new antibiotics.
- Cytotoxicity : In vitro studies have shown that certain derivatives of spiro compounds can induce cytotoxic effects in cancer cell lines, suggesting potential applications in oncology.
- Enzyme Interaction : Research indicates that this compound may influence metabolic pathways by interacting with specific enzymes, which could be beneficial in drug design.
Case Study 1: Antimicrobial Properties
A study conducted on various spiro compounds, including this compound, demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results suggested that modifications in the spiro structure could enhance efficacy.
Case Study 2: Cytotoxic Effects
In a recent investigation into the cytotoxic effects of spirocyclic compounds on cancer cells, this compound showed promising results in inhibiting cell proliferation in specific cancer lineages, indicating its potential as an antitumor agent.
Applications in Research and Industry
The unique properties of this compound make it valuable in various fields:
- Pharmaceuticals : Its potential as a precursor in drug synthesis is being explored, particularly in developing novel therapeutic agents.
- Chemical Synthesis : Used as a building block for more complex organic molecules.
- Material Science : Investigated for applications in producing specialty chemicals and materials.
Comparison with Similar Compounds
Structural Variations and Heteroatom Substitutions
1-Oxaspiro[4.4]nonan-6-one Derivatives
- Key Example: (5R,7S,9R)-9-Allyl-7-methyl-9-phenyl-1-oxaspiro[4.4]nonan-6-one (Synthesized via transition metal-catalyzed macrocyclization; X-ray crystallography confirmed the spirocyclic framework) .
- Comparison: The 1-oxa isomer differs in the position of the oxygen atom, leading to distinct electronic and steric environments. This positional change influences reactivity, such as in the formation of α,β-butenolides via acid-induced rearrangements .
1,7-Dioxaspiro[4.4]nonan-6-one
- Key Example: Magrandate A, isolated from Magnolia grandiflora, features a 1,7-dioxaspiro[4.4]nonan-6-one core. This natural product exhibits anti-inflammatory activity (IC₅₀ = 0.79–4.73 μM for NO inhibition) .
- Comparison: The additional oxygen atom enhances hydrogen-bonding capacity and polarity, likely contributing to its biological activity compared to mono-oxygenated analogs.
Azaspiro Derivatives
- 1-Azaspiro[4.4]nonan-6-one: Utilized as a precursor for organocatalysts (e.g., catalyst 115 in asymmetric Mannich reactions, 68% overall yield) .
- 7-Oxa-1-azaspiro[4.4]nonan-6-one: Synthesized via silver-catalyzed alkylation, demonstrating the interplay between oxygen and nitrogen in modulating reactivity and stereoselectivity .
Physical and Chemical Properties
Preparation Methods
Method 1: Cyclization via Intramolecular Nucleophilic Substitution
One classical approach involves the intramolecular nucleophilic substitution of a suitable precursor containing a hydroxy group and a leaving group positioned to form the spiro ring upon cyclization.
- Starting materials: Hydroxy-substituted cyclic ketones or ketoesters.
- Reaction conditions: Use of base catalysts (e.g., alkali metal alkoxides) in polar aprotic solvents such as dimethylformamide or dimethylacetamide.
- Mechanism: The hydroxy group attacks the electrophilic carbon bearing the leaving group, resulting in ring closure and formation of the spirocyclic lactone.
- High regioselectivity.
- Moderate to good yields.
- Requires precise positioning of functional groups.
- Sensitive to reaction conditions and solvent choice.
Method 2: Oxidative Dearomatization and Spirocyclization
Recent advances have introduced oxidative dearomatization of phenolic or furan derivatives as a route to spirocyclic lactones.
- Key reference: A study demonstrated visible-light-induced intermolecular dearomative cyclization of furans to synthesize spirocyclic lactones structurally related to 2-Oxaspiro[4.4]nonan-6-one.
- Reaction conditions: Mild conditions using visible light as the energy source, with water as an external oxygen source.
- Outcome: Formation of 1-oxaspiro[4.4]nona-3,6-dien-2-one derivatives, which are close analogs to the target compound.
This method highlights the potential of photochemical approaches to access spirocyclic lactones without harsh reagents.
Method 3: Acid-Catalyzed Cyclization from Precursors
A patented method describes the preparation of spiromethin compounds, which share structural motifs with this compound, via acid-catalyzed cyclization.
- Reagents: Acid catalysts such as hydrochloric acid, often in combination with solvents like dichloromethane or toluene.
- Process: The acid promotes intramolecular cyclization by activating carbonyl or halide groups.
- Reaction parameters: Reflux conditions, controlled reaction time, and use of polar or aromatic solvents.
This method emphasizes the role of acid catalysis and solvent effects in optimizing yield and purity.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Catalysts | Solvent(s) Used | Reaction Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| Intramolecular Nucleophilic Substitution | Alkali metal alkoxides (e.g., sodium methoxide) | DMF, DMA, DMSO | Room temp to reflux | 60–85 | Requires functional group pre-organization |
| Visible-Light-Induced Dearomatization | Visible light, water as oxygen source | Usually aqueous or mixed solvents | Ambient temperature, photochemical | 50–75 | Mild, green chemistry approach |
| Acid-Catalyzed Cyclization | Hydrochloric acid, triethylamine (base) | Dichloromethane, toluene | Reflux | 65–80 | Sensitive to solvent polarity and acid strength |
Detailed Research Findings and Notes
- Solvent Effects: Polar aprotic solvents such as dimethylformamide and dimethylacetamide facilitate nucleophilic cyclization by stabilizing charged intermediates, enhancing reaction rates and yields.
- Catalyst Choice: Alkali metal alkoxides are effective bases for intramolecular substitution, while acid catalysts like hydrochloric acid promote electrophilic activation for cyclization.
- Temperature and Time: Reflux conditions generally improve yields but must be optimized to prevent side reactions or decomposition.
- Photochemical Methods: The use of visible light and water as an oxygen source represents an environmentally friendly alternative, reducing the need for harsh oxidants.
- Purification: Silica gel chromatography is commonly employed to isolate the pure this compound product.
- Reaction Monitoring: Techniques such as 1H NMR spectroscopy are essential for confirming the formation of the spirocyclic lactone and assessing purity.
Q & A
Q. What controls are essential when testing this compound in catalytic applications?
Q. How can researchers mitigate racemization during functionalization of enantiopure this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
